REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[C:12]([C:14]([OH:16])=[O:15])[C:11]2[C:6](=[CH:7][C:8]([Cl:18])=[CH:9][C:10]=2[Cl:17])[N:5]=1)([OH:3])=[O:2].[CH3:19]O>>[C:14]([C:12]1[C:11]2[C:6](=[CH:7][C:8]([Cl:18])=[CH:9][C:10]=2[Cl:17])[N:5]=[C:4]([C:1]([O:3][CH3:19])=[O:2])[CH:13]=1)([OH:16])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=NC2=CC(=CC(=C2C(=C1)C(=O)O)Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the white solid that precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 100° C. (20 mm Hg) for 2 h
|
Duration
|
2 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC(=NC2=CC(=CC(=C12)Cl)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |